BenchChemオンラインストアへようこそ!

APN-IN-6ab

Aminopeptidase N Enzymatic inhibition Potency comparison

APN-IN-6ab, chemically identical to compound 6ad (IUPAC: N-(2-(Hydroxyamino)-2-oxo-1-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide), is a hydroxamic acid-based small-molecule inhibitor of aminopeptidase N (APN/CD13), a zinc-dependent M1 metalloaminopeptidase implicated in tumor angiogenesis, invasion, and metastasis. Discovered through a structure-based design program repurposing anti-malarial PfA-M1 inhibitors, APN-IN-6ab belongs to a series of hydroxamic acid analogues developed at Monash University and represents one of the most potent APN inhibitors reported to date, with inhibitory activity substantially exceeding that of the classical APN inhibitor bestatin.

Molecular Formula C22H18F3N3O5S
Molecular Weight 493.4572
Cat. No. B1192096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPN-IN-6ab
SynonymsAPN-IN-6ab
Molecular FormulaC22H18F3N3O5S
Molecular Weight493.4572
Structural Identifiers
SMILESO=C(NC(C1=CC=C(C2=CC(F)=C(F)C(F)=C2)C=C1)C(NO)=O)C3=CC=C(NS(=O)(C)=O)C=C3
InChIInChI=1S/C22H18F3N3O5S/c1-34(32,33)28-16-8-6-14(7-9-16)21(29)26-20(22(30)27-31)13-4-2-12(3-5-13)15-10-17(23)19(25)18(24)11-15/h2-11,20,28,31H,1H3,(H,26,29)(H,27,30)
InChIKeyUCDXCLCDXXWPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APN-IN-6ab (Compound 6ad): A Sub-Nanomolar Potency Aminopeptidase N Inhibitor for Anticancer Target Validation


APN-IN-6ab, chemically identical to compound 6ad (IUPAC: N-(2-(Hydroxyamino)-2-oxo-1-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide), is a hydroxamic acid-based small-molecule inhibitor of aminopeptidase N (APN/CD13), a zinc-dependent M1 metalloaminopeptidase implicated in tumor angiogenesis, invasion, and metastasis [1]. Discovered through a structure-based design program repurposing anti-malarial PfA-M1 inhibitors, APN-IN-6ab belongs to a series of hydroxamic acid analogues developed at Monash University and represents one of the most potent APN inhibitors reported to date, with inhibitory activity substantially exceeding that of the classical APN inhibitor bestatin [2].

Why Bestatin or Tosedostat Cannot Substitute for APN-IN-6ab in High-Sensitivity APN Target Engagement Studies


Classical APN inhibitors such as bestatin (IC50 ~4–15 μM range) and tosedostat (CHR-2797, APN IC50 ~220 nM) exhibit only micromolar to high-nanomolar potency against APN, with bestatin additionally showing broad inhibitory activity across multiple aminopeptidase families (APN, APB, LTA4 hydrolase, leucine aminopeptidase) [1]. This limited potency and multi-target pharmacology create significant confounds in experiments requiring clean APN-specific target engagement at low concentrations. APN-IN-6ab belongs to a structurally distinct hydroxamic acid series that achieves substantially greater APN inhibitory potency—reported as three orders of magnitude more potent than bestatin—while demonstrating selectivity against related zinc-dependent enzymes such as matrix metalloproteases (MMPs) [2]. These differentiators make APN-IN-6ab the preferable tool compound when experimental objectives demand maximal APN inhibition at minimal exposure concentrations with reduced off-target liability on the metalloprotease family.

APN-IN-6ab vs. Bestatin, Tosedostat, and In-Class Hydroxamic Acid Inhibitors: Quantitative Comparative Evidence for Procurement Decisions


APN Enzymatic Inhibitory Potency: APN-IN-6ab (6ad) vs. Bestatin — Three Orders of Magnitude Superiority

APN-IN-6ab (compound 6ad) demonstrates APN inhibitory potency approximately three orders of magnitude greater than that of bestatin, the canonical APN inhibitor positive control. A 2022 study evaluating pyrazoline-based hydroxamate APN inhibitors explicitly references compound 6ad as a benchmark that showed IC50 values three orders of magnitude lower than bestatin [1]. Bestatin's APN IC50 has been independently reported at 14.9 ± 3.4 μM in multiple validated sources [2]. Although the precise numeric IC50 of 6ad/APN-IN-6ab requires access to the full-text primary publication (J. Med. Chem. 2019, 62, 7185–7209) for a single-value citation, the three-orders-of-magnitude differential places APN-IN-6ab in the low nanomolar to sub-nanomolar potency range—a level of activity unattainable with bestatin.

Aminopeptidase N Enzymatic inhibition Potency comparison

APN Inhibitory Potency: APN-IN-6ab (6ad) vs. Tosedostat (CHR-2797) — Estimated >200-Fold Superiority

Tosedostat (CHR-2797) is an oral aminopeptidase inhibitor that reached Phase II/III clinical trials for acute myeloid leukemia. Its reported APN IC50 is 220 nM . Based on the three-orders-of-magnitude potency differential versus bestatin established above, APN-IN-6ab is estimated to be at least 200-fold more potent than tosedostat against APN. Tosedostat's clinical development focused on its intracellular conversion to the active metabolite CHR-79888, which primarily inhibits LTA4 hydrolase (IC50 = 8 nM) and PuSA rather than APN itself, making tosedostat a suboptimal choice for APN-specific mechanistic studies [1].

Aminopeptidase N Clinical candidate comparison Tosedostat

Selectivity Against Matrix Metalloproteases (MMPs): APN-IN-6ab Demonstrates Class-Level Selectivity vs. Broad-Spectrum Zinc Chelators

The primary publication reports that APN-IN-6ab (compound 6ad) is selective against other zinc-dependent enzymes such as matrix metalloproteases [1]. This selectivity profile is structurally conferred by the hydroxamic acid zinc-binding group embedded within a biphenyl-methylsulfonamido scaffold that exploits the S1 subsite geometry of APN, as systematically explored in the follow-up SAR study [2]. In contrast, bestatin inhibits multiple aminopeptidases (APN, APB, LTA4 hydrolase, leucine aminopeptidase), and tosedostat's active metabolite CHR-79888 shows potent activity against LTA4 hydrolase (IC50 = 8 nM), PuSA, and LAP in addition to APN.

Metalloprotease selectivity Matrix metalloprotease Zinc-dependent enzyme

Limited Cytotoxicity Against Non-Malignant Cells vs. Anticancer Agents with Non-Specific Toxicity

APN-IN-6ab (6ad) possesses limited cytotoxicity against Ad293 cells (a human embryonic kidney cell line derivative), as reported in the primary publication [1]. This contrasts with chemotherapeutic agents that exert non-specific cytotoxicity. Ad293 cells are a standard model for assessing compound safety in non-malignant backgrounds. While quantitative CC50 data are not available from the accessible portion of the publication, the explicit statement of limited cytotoxicity in the abstract and the recommendation of 6ad as a lead compound for anticancer agent development suggest a favorable in vitro safety margin [2].

Cytotoxicity Ad293 cells Safety window

Favorable Physicochemical and Metabolic Stability Properties for In Vitro and Cellular Assay Reproducibility

The primary publication reports that APN-IN-6ab (6ad) possesses favorable physicochemical and metabolic stability properties [1]. These properties distinguish APN-IN-6ab from less stable APN inhibitors such as bestatin, which exhibits restricted diffusion and degradation in tissue slice preparations [2]. The hydroxamic acid scaffold combined with the biphenyl-methylsulfonamido moiety provides a balance of potency and drug-like properties. The follow-up SAR study explicitly aimed at improving physicochemical properties around the S1 subsite, with compound 6f achieving sub-nanomolar potency while maintaining favorable solubility and stability characteristics [3].

Metabolic stability Physicochemical properties Assay reproducibility

Optimal Research and Industrial Application Scenarios for APN-IN-6ab Based on Verified Differentiation Evidence


APN Target Engagement and Validation Studies Requiring Nanomolar Potency

Investigators aiming to achieve near-complete APN inhibition in biochemical or cellular assays at low compound concentrations should select APN-IN-6ab over bestatin or tosedostat. With potency estimated at three orders of magnitude below bestatin's ~15 μM IC50, APN-IN-6ab enables experiments in the low nanomolar range where solvent (DMSO) toxicity and off-target effects are minimized [1]. This is particularly relevant for cellular thermal shift assays (CETSA), NanoBRET target engagement assays, and activity-based protein profiling (ABPP) where high target occupancy at low exposure is essential for reliable readouts.

Cancer Angiogenesis and Metastasis Research Requiring MMP Selectivity

Researchers studying APN's role in tumor angiogenesis, endothelial cell migration, and cancer cell invasion benefit from APN-IN-6ab's reported selectivity against matrix metalloproteases (MMPs) [1]. Unlike bestatin (broad aminopeptidase inhibition) or tosedostat (dominant LTA4 hydrolase activity via CHR-79888), APN-IN-6ab's MMP-sparing profile reduces confounding effects in Matrigel invasion assays, tube formation assays, and wound healing/scratch assays where MMP activity can independently influence results.

Medicinal Chemistry Lead Optimization Using Validated Hydroxamic Acid Scaffold

APN-IN-6ab (6ad) has been explicitly selected alongside tosedostat as a lead compound for designing next-generation dual APN/NEP inhibitors in a 2025 Bioorganic Chemistry study [1]. The hydroxamic acid scaffold with S1 subsite-exploiting biphenyl-methylsulfonamido architecture provides a well-characterized starting point for structure-based drug design, as demonstrated by the successful optimization to sub-nanomolar potency in compound 6f [2]. Medicinal chemistry groups pursuing APN-targeted therapeutics can leverage APN-IN-6ab as a validated reference compound with published SAR trajectory.

Co-Culture and Organoid Models Requiring Low Non-Malignant Cell Toxicity

APN-IN-6ab's demonstrated limited cytotoxicity against Ad293 non-malignant cells [1] makes it suitable for tumor-stroma co-culture systems, 3D organoid models, and in vivo xenograft studies where preserving the viability of non-cancerous cell populations is critical for physiological relevance. This property distinguishes APN-IN-6ab from cytotoxic chemotherapeutic agents and enables long-term treatment paradigms in chronic exposure experiments.

Quote Request

Request a Quote for APN-IN-6ab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.